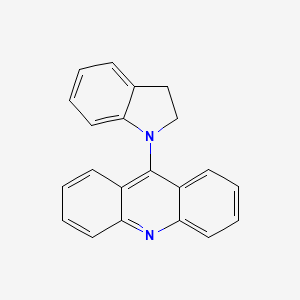
9-(Indolin-1-yl)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Indolin-1-yl)acridine is a heterocyclic compound that combines the structural features of indoline and acridineThe molecular formula of this compound is C21H16N2, and it has a molecular weight of 296.36514 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Indolin-1-yl)acridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of indoline with acridine derivatives under specific conditions. For instance, the reaction can be catalyzed by transition metals or other catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 9-(Indolin-1-yl)acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the acridine or indoline moieties, leading to different structural analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-(Indolin-1-yl)acridine has shown promise in several scientific research areas:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 9-(Indolin-1-yl)acridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and affecting biological processes such as replication and transcription. This intercalation is driven by π-stacking interactions between the acridine moiety and the base pairs of DNA . Additionally, the indoline moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, further influencing cellular pathways .
Comparación Con Compuestos Similares
9-Aminoacridine: Known for its use as a fluorescent dye and mutagen.
Indole Derivatives: Widely studied for their biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Acridine Derivatives: Used in various therapeutic applications, including anticancer and antibacterial agents.
Uniqueness of 9-(Indolin-1-yl)acridine: The combination of indoline and acridine in a single molecule provides unique chemical and biological properties. This dual functionality allows for versatile applications in different scientific fields, making this compound a valuable compound for research and development .
Propiedades
Número CAS |
139117-65-0 |
|---|---|
Fórmula molecular |
C21H16N2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
9-(2,3-dihydroindol-1-yl)acridine |
InChI |
InChI=1S/C21H16N2/c1-6-12-20-15(7-1)13-14-23(20)21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h1-12H,13-14H2 |
Clave InChI |
FKDHSDZFGYVALC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C21)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


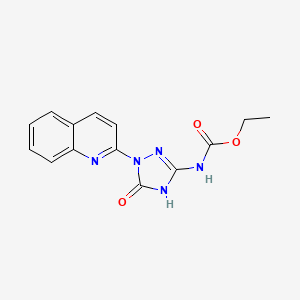
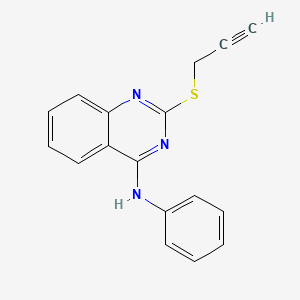


![tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B11834038.png)
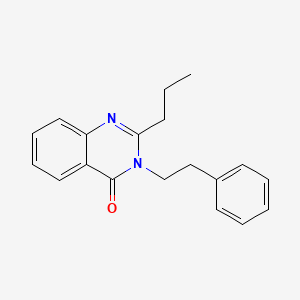
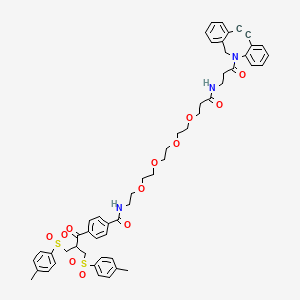

![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)
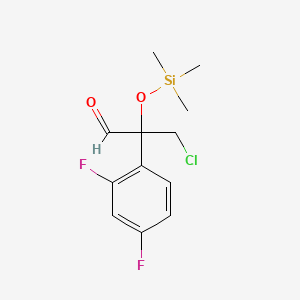

![Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate](/img/structure/B11834090.png)

![Ethyl 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11834096.png)
